Product packaging for 14-Hydroxycaryophyllene oxide(Cat. No.:CAS No. 73510-14-2)

14-Hydroxycaryophyllene oxide

Cat. No.: B1223013
CAS No.: 73510-14-2
M. Wt: 236.35 g/mol
InChI Key: XLKXIWMHACWINL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14-Hydroxycaryophyllene oxide (CAS Number: 73510-14-2) is a caryophyllane sesquiterpene and an oxidative metabolite of β-caryophyllene oxide. The metabolic pathway of caryophyllene has been studied in animal models, where β-caryophyllene is first converted to caryophyllene oxide, which is then further metabolized into this compound . This compound is a part of the caryophyllane sesquiterpene family, a group of natural compounds under basic research for their chemopreventive potential, which includes blocking, suppressing, and chemosensitizing properties against tumor development . This compound has a molecular formula of C15H24O2 and a molecular weight of 236.35 g/mol . Its estimated density is 1.06 g/cm³, with a boiling point of approximately 329.4°C at 760 mmHg and a flash point of 131.1°C . Please note that this product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O2 B1223013 14-Hydroxycaryophyllene oxide CAS No. 73510-14-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73510-14-2

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

(4,12-dimethyl-9-methylidene-5-oxatricyclo[8.2.0.04,6]dodecan-12-yl)methanol

InChI

InChI=1S/C15H24O2/c1-10-4-5-13-15(3,17-13)7-6-12-11(10)8-14(12,2)9-16/h11-13,16H,1,4-9H2,2-3H3

InChI Key

XLKXIWMHACWINL-UHFFFAOYSA-N

SMILES

CC12CCC3C(CC3(C)CO)C(=C)CCC1O2

Canonical SMILES

CC12CCC3C(CC3(C)CO)C(=C)CCC1O2

Synonyms

14-hydroxycaryophyllene oxide

Origin of Product

United States

Occurrence and Isolation Methodologies in Natural Products Research

Natural Sources and Distribution

14-Hydroxycaryophyllene oxide is a sesquiterpenoid found in various plants. It often co-occurs with its precursors, β-caryophyllene and caryophyllene (B1175711) oxide. While β-caryophyllene is a major component in the essential oils of numerous plants, this compound is typically present in smaller quantities. nih.govkau.edu.sa

Research has identified its presence in the essential oils of several plant species. For instance, it has been isolated from the bud essential oil of Betula pendula (silver birch). semanticscholar.orgresearchgate.net It is also found in Betula litwinowii and Betula medwediewii. semanticscholar.orgresearchgate.net The compound has also been detected in lavender (Lavandula angustifolia) essential oil. ubbcluj.ro

The table below summarizes the natural plant sources from which this compound and its direct precursor, caryophyllene oxide, have been identified.

Plant SpeciesCompound IdentifiedPlant Part
Betula pendula14-Hydroxy-4,5-epoxy-β-caryophylleneBuds
Betula litwinowii14-Hydroxy-4,5-epoxy-β-caryophylleneNot Specified
Betula medwediewii14-Hydroxy-4,5-epoxy-β-caryophylleneBuds
Lavandula angustifolia (Lavender)Caryophyllene oxideFlowers
Stevia Rebaudiana BertoniCaryophyllene oxideLeaves
Syzygium aromaticum (Cloves)β-Caryophyllene, Caryophyllene oxideBuds, Stems, Flowers
Piper nigrum L. (Black Pepper)β-Caryophyllene, Caryophyllene oxideFruit
Rosmarinus officinalis (Rosemary)β-Caryophyllene, Caryophyllene oxideNot Specified
Ocimum spp. (Basil)β-Caryophyllene, Caryophyllene oxideNot Specified
Cinnamomum spp. (Cinnamon)β-Caryophyllene, Caryophyllene oxideNot Specified
Cannabis sativa L.β-Caryophyllene, Caryophyllene oxideFlowers
Humulus lupulus (Hops)β-CaryophylleneNot Specified
Origanum vulgare L. (Oregano)β-Caryophyllene, Caryophyllene oxideNot Specified

The study of how organisms process chemical compounds, known as biotransformation, has been crucial in identifying this compound. Research has shown that this compound is a metabolite of both (-)-caryophyllene and (-)-caryophyllene oxide in mammals. medchemexpress.comwikipedia.orgtandfonline.com

In a notable study, this compound was isolated from the urine of rabbits that had been orally administered (-)-caryophyllene oxide. medchemexpress.comtandfonline.comnih.gov This finding demonstrates the metabolic pathway where caryophyllene is first epoxidized to caryophyllene oxide, which is then hydroxylated to form this compound. nih.govwikipedia.orgoaji.net The structure of this new metabolite was confirmed using X-ray crystal structure analysis. wikipedia.orgnih.gov

Further studies on rabbits have elaborated on this metabolic process, identifying (10S)-(-)-14-hydroxycaryophyllene-5,6-oxide as the primary metabolite of both β-caryophyllene and β-caryophyllene oxide. oaji.netcore.ac.uk An additional minor metabolite, (-)-caryophyllene-5,6-oxide-2,12-diol, was also isolated following the administration of β-caryophyllene. oaji.netcore.ac.uk

The metabolic pathway can be summarized as follows: (-)-Caryophyllene → (-)-Caryophyllene oxide → this compound. wikipedia.org

This biotransformation is a key area of research for understanding the fate of terpenoids in mammalian systems. tandfonline.com

Advanced Chromatographic and Extraction Techniques for Isolation

The isolation and purification of this compound from complex natural mixtures rely on sophisticated separation and extraction methodologies.

Medium Pressure Liquid Chromatography (MPLC) has been effectively used for the isolation of caryophyllene derivatives from essential oils. For example, 14-hydroxy-β-caryophyllene and its epoxidized form, 14-hydroxy-4,5-epoxy-β-caryophyllene (an isomer of this compound), were successfully isolated from the bud essential oil of B. pendula using MPLC. semanticscholar.orgresearchgate.net This technique provides a balance between the resolution of high-performance liquid chromatography (HPLC) and the capacity of column chromatography, making it suitable for isolating compounds in significant quantities from natural extracts.

Preparative Liquid Chromatography (Prep-LC) is a crucial technique for purifying large quantities of specific compounds from a mixture. gilson.comshimadzu.com While specific studies detailing the use of preparative LC for this compound are not abundant, the general principles apply. This method is an extension of analytical HPLC, designed to handle larger sample volumes and column sizes to isolate pure substances for further analysis, such as structural elucidation or biological testing. gilson.com In the context of natural products research, preparative LC on silica (B1680970) gel with gradient elution is a common approach for separating sesquiterpenes. researchgate.netresearchgate.net

The initial step in isolating this compound from plant material involves extraction using appropriate solvents. The choice of solvent is critical and depends on the polarity of the target compound. researchgate.net For sesquiterpenoids like this compound, methods such as hydrodistillation and steam distillation are commonly employed to obtain essential oils from the plant matrix. arabjchem.org

Following the initial extraction of the essential oil, further solvent partitioning can be used. For instance, after hydrodistillation of Stevia Rebaudiana Bertoni leaves, the aqueous distillate was partitioned with dichloromethane (B109758) to concentrate the organic compounds, including caryophyllene oxide. arabjchem.org The efficiency of the extraction process is influenced by the affinity of the solvent for the bioactive compounds. dntb.gov.ua The crude extract obtained is then typically subjected to chromatographic techniques for the final isolation of the pure compound.

Biosynthetic Pathways and Metabolic Transformations

Endogenous Biosynthesis in Producer Organisms

The formation of 14-hydroxycaryophyllene oxide is intricately linked to the biosynthesis of its precursor, β-caryophyllene, within various plant species. This process originates from the fundamental isoprenoid biosynthesis pathway.

The journey to this compound begins with the universal precursors of all isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.orgnih.gov These five-carbon (C5) units are synthesized in plants through two primary pathways: the mevalonate (B85504) (MVA) pathway, which occurs in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. mdpi.com

The biosynthesis of the direct precursor to β-caryophyllene, farnesyl pyrophosphate (FPP), involves the following key steps:

An initial condensation of IPP and DMAPP, catalyzed by geranyl pyrophosphate synthase (GPPS), forms the ten-carbon (C10) intermediate, geranyl pyrophosphate (GPP). wikipedia.org

Subsequently, another molecule of IPP is added to GPP by the enzyme farnesyl pyrophosphate synthase (FPPS), also known as IspA, to yield the fifteen-carbon (C15) sesquiterpene precursor, FPP. wikipedia.orgnih.gov

The final step in the formation of the caryophyllene (B1175711) skeleton is the intramolecular cyclization of FPP. This complex rearrangement is catalyzed by a class of enzymes known as terpene synthases, specifically β-caryophyllene synthase. nih.gov For instance, the β-caryophyllene synthase QHS1 from Artemisia annua has been identified and utilized in heterologous production systems. nih.gov The enzyme facilitates the conversion of the linear FPP molecule into the characteristic bicyclic structure of β-caryophyllene.

While the direct endogenous biosynthesis of this compound in plants is not extensively detailed, it is understood to be a downstream metabolite of β-caryophyllene. The subsequent oxidation and hydroxylation steps that lead from β-caryophyllene to caryophyllene oxide and then to this compound are likely mediated by cytochrome P450 monooxygenases or other oxidative enzymes present in the plant.

Biotransformation and Metabolism in Experimental Models

The metabolic fate of caryophyllane sesquiterpenes, including the formation of this compound, has been investigated in various experimental systems.

Studies in mammalian models, particularly rabbits, have been instrumental in elucidating the metabolic pathway leading to this compound. When (-)-caryophyllene is administered to rabbits, it undergoes a series of metabolic transformations. wikipedia.orgtandfonline.com

The established metabolic sequence is as follows: (-)-Caryophyllene → (-)-Caryophyllene oxide → 14-Hydroxycaryophyllene → this compound. wikipedia.orgwikiwand.com

Research has confirmed that (-)-caryophyllene oxide is an intermediate in this pathway, as its administration also results in the formation of 14-hydroxycaryophyllene. nih.gov The final metabolite, this compound, was successfully isolated from the urine of these rabbits, and its structure was definitively confirmed through X-ray crystal analysis. wikipedia.orgresearchgate.netwiley.com Further studies have identified additional metabolites, such as caryophyllene-5,6-oxide-2,12-diol, indicating a complex metabolic network. chemicalland21.comnih.govresearchgate.net

Table 1: Key Metabolites of (-)-Caryophyllene Identified in Rabbits

Precursor Metabolite Reference
(-)-Caryophyllene (-)-Caryophyllene oxide wikipedia.org
(-)-Caryophyllene oxide 14-Hydroxycaryophyllene nih.gov
14-Hydroxycaryophyllene This compound wikipedia.org

In vitro studies using liver microsomes from both humans and rats have provided further insights into the enzymatic processes involved in caryophyllane metabolism. proquest.com These subcellular fractions are rich in cytochrome P450 (CYP) enzymes, which are critical for Phase I metabolism. nih.govresearchgate.net

Investigations have shown that β-caryophyllene is metabolized by liver microsomes, and the clearance rate suggests significant first-pass metabolism. proquest.com The involvement of NADPH as a cofactor confirms that the metabolism is mediated by the P450 enzyme system. scielo.br While these studies have focused on the initial steps of β-caryophyllene metabolism, they support the likelihood that the subsequent oxidations to form caryophyllene oxide and its hydroxylated derivatives are also catalyzed by CYP enzymes. proquest.com For instance, studies on other sesquiterpenes like helenalin (B1673037) have identified specific CYP enzymes, such as CYP3A4 and CYP3A5, as being responsible for their metabolism in human liver microsomes. nih.gov

Microbial and plant cell culture systems have been employed to study the biotransformation of caryophyllane compounds. These systems offer a way to generate metabolites and study specific enzymatic reactions. ogu.edu.trinflibnet.ac.in

A study utilizing cell suspension cultures of Catharanthus roseus (Madagascar periwinkle) demonstrated the biotransformation of (-)-caryophyllene oxide into several metabolites. researchgate.net The identified products included 15-hydroxycaryophyllene oxide, 4β,5α-dihydroxycaryophyll-8(13)-ene, 2β-hydroxycaryophyllene oxide, and 2-hydroxy-4,5-epoxycaryophyllan-13-ol, with the latter two being novel compounds. researchgate.net

Fungi are also known to be effective biocatalysts for the hydroxylation of terpenoids. nih.gov For example, the fungus Neurospora crassa has been shown to hydroxylate caryophyllene oxide, producing mono- and di-hydroxylated metabolites. ogu.edu.tr These microbial transformation studies highlight the diverse enzymatic capabilities that can modify the caryophyllane skeleton, leading to a variety of hydroxylated and oxygenated derivatives. ogu.edu.tr

Table 2: Compounds Mentioned in the Article

Compound Name
This compound
15-hydroxycaryophyllene oxide
2-hydroxy-4,5-epoxycaryophyllan-13-ol
2β-hydroxycaryophyllene oxide
4β,5α-dihydroxycaryophyll-8(13)-ene
β-caryophyllene
β-caryophyllene synthase
(-)-Caryophyllene
(-)-Caryophyllene oxide
Caryophyllene-5,6-oxide-2,12-diol
Cytochrome P450 monooxygenases
Dimethylallyl pyrophosphate (DMAPP)
Farnesyl pyrophosphate (FPP)
Farnesyl pyrophosphate synthase (FPPS)
Geranyl pyrophosphate (GPP)
Geranyl pyrophosphate synthase (GPPS)
Helenalin
Isopentenyl pyrophosphate (IPP)
IspA

Identification of Intermediate Metabolites

The formation of this compound is a multi-step process involving several key intermediate compounds. Research, primarily conducted through in vivo studies in mammals and in vitro biotransformation experiments with microorganisms, has identified the precursor molecules and their subsequent metabolic products.

The principal metabolic pathway to this compound has been elucidated in rabbits, starting from the precursor β-caryophyllene. wikipedia.orgnih.gov The metabolism of (E)-β-caryophyllene initially involves its conversion to an intermediate metabolite, (–)-caryophyllene-5,6-oxide. nih.govoaji.netresearchgate.net This oxide is a crucial juncture in the pathway. Subsequent hydroxylation of (–)-caryophyllene-5,6-oxide leads to the formation of the primary metabolite, [10S‐(−)‐14‐hydroxycaryophyllene‐5,6‐oxide], which is this compound. nih.govoaji.netmdpi.com An alternative, minor metabolic route involves the further hydroxylation of the oxide to produce caryophyllene‐5,6‐oxide‐2,12‐diol. nih.govoaji.netresearchgate.netmdpi.com It has been demonstrated that the metabolism of caryophyllene progresses through (–)-caryophyllene oxide, as this latter compound also yields 14-hydroxycaryophyllene as a metabolite. wikipedia.orgechemi.comnih.gov

Table 1: Key Intermediate Metabolites in the Mammalian Pathway to this compound

Precursor/IntermediateMetabolic ProductOrganism/SystemReference
(E)-β-Caryophyllene(–)-Caryophyllene-5,6-oxideRabbits nih.govoaji.net
(–)-Caryophyllene-5,6-oxide[10S‐(−)‐14‐Hydroxycaryophyllene‐5,6‐oxide]Rabbits nih.govoaji.netmdpi.com
(–)-Caryophyllene-5,6-oxideCaryophyllene‐5,6‐oxide‐2,12‐diol (minor metabolite)Rabbits nih.govoaji.netmdpi.com

Further insights into the metabolic potential of the caryophyllane skeleton come from biotransformation studies of caryophyllene oxide using microorganisms. These studies reveal a variety of oxygenated compounds, highlighting different enzymatic capabilities for metabolizing the caryophyllene oxide structure. While not direct pathways to this compound in mammals, these identified metabolites demonstrate the reactivity of the molecule.

For instance, the fungus Botrytis cinerea transforms caryophyllene oxide into numerous products. acs.org The primary biotransformation pathways involve stereoselective epoxidation at the C-8/C-13 position and hydroxylation at the C-7 position. acs.orgacs.org Key metabolites identified from this process include diepoxides such as (4R,5R,8R)-4,5:8,13-diepoxycaryophyllane and (4R,5R,8S)-4,5:8,13-diepoxycaryophyllane. acs.orgacs.org The presence of kobusone (B207897) and a related aldehyde suggests that hydrolysis of the 8,13-epoxide ring is another metabolic route. acs.org In a different microbial system, the fungus Neurospora crassa was found to convert caryophyllene oxide into 12β-hydroxy caryophyllene oxide as a major metabolite. ogu.edu.tr

Table 2: Intermediate Metabolites from Microbial Biotransformation of Caryophyllene Oxide

MicroorganismIdentified Metabolite(s)Transformation TypeReference
Botrytis cinerea(4R,5R,8R)-4,5:8,13-diepoxycaryophyllaneEpoxidation acs.orgacs.org
(4R,5R,8S)-4,5:8,13-diepoxycaryophyllaneEpoxidation acs.orgacs.org
KobusoneEpoxide hydrolysis & Oxidation acs.org
Neurospora crassa12β-Hydroxy caryophyllene oxideHydroxylation ogu.edu.tr

These findings collectively underscore that the caryophyllane framework, particularly after initial epoxidation to caryophyllene oxide, is susceptible to further enzymatic modifications, including hydroxylation and additional epoxidation, leading to a range of intermediate metabolites.

Chemical Synthesis and Structural Modification Strategies

Synthetic Approaches to 14-Hydroxycaryophyllene Oxide and Precursors

The primary precursor for this compound is the widely available natural sesquiterpene, (-)-β-caryophyllene. The synthesis of this compound is often achieved through processes that mimic its natural metabolic pathway. In vivo studies have shown that the metabolism of (-)-β-caryophyllene in mammals proceeds through a series of oxidative steps. wikipedia.orgnih.gov

The established metabolic sequence is as follows: (-)-β-Caryophyllene → (-)-Caryophyllene oxide → 14-Hydroxy-β-caryophyllene → this compound wikipedia.orgnih.gov

This biotransformation pathway highlights that (-)-caryophyllene oxide is a key intermediate. Indeed, this compound was first identified as a metabolite isolated from the urine of rabbits that had been administered (-)-caryophyllene. wikipedia.org

Chemical synthesis can replicate these steps. A common laboratory approach involves the epoxidation of the endocyclic double bond of a caryophyllene (B1175711) precursor. For instance, 14-hydroxy-β-caryophyllene can be treated with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to yield diastereomeric epoxides, namely 14-hydroxy-4,5-epoxy-β-caryophyllene (βα) and 14-hydroxy-4,5-epoxy-β-caryophyllene (ββ). semanticscholar.org The total synthesis of the parent compound, d,l-caryophyllene, was achieved by E.J. Corey in 1964, providing a foundational route to the basic caryophyllane framework from which these derivatives can be elaborated. wikipedia.org

Precursor CompoundTransformationResulting Compound(s)
(-)-β-CaryophylleneMetabolism in rabbits(-)-Caryophyllene oxide, 14-Hydroxy-β-caryophyllene, this compound
14-Hydroxy-β-caryophylleneEpoxidation with m-CPBA14-hydroxy-4,5-epoxy-β-caryophyllene (diastereomers)

Derivatization and Analogue Synthesis

The caryophyllane scaffold offers multiple sites for chemical modification, leading to a wide array of derivatives. These modifications are crucial for exploring the chemical space and for conducting structure-activity relationship studies.

Hydroxylation and subsequent acetylation are common derivatization strategies. The hydroxyl group at the C-14 position is a frequent target for modification. For example, the primary metabolite of β-caryophyllene found in rabbits, (10S)-(-)-14-hydroxycaryophyllene-5,6-oxide, was isolated and characterized after being converted to its more stable acetate (B1210297) form, (10S)-(-)-14-acetoxycaryophyllene-5,6-oxide. chemicalland21.com

Further derivatization can introduce additional hydroxyl or acetyl groups at various positions on the caryophyllane ring system. Microbial transformation of (-)-caryophyllene oxide using various fungal strains is a powerful tool for generating novel hydroxylated analogues. researchgate.net For example, incubation with Cephalosporium aphidicola can yield 2β-hydroxycaryophyllene oxide. researchgate.net Another metabolite identified in rabbits is (-)-caryophyllene-5,6-oxide-2,12-diol monoacetate, indicating hydroxylation at both the C-2 and C-12 positions followed by selective acetylation. chemicalland21.com

The acetylation of related precursors has also been explored. The reaction of 14-hydroxy-isocaryophyllene with acetic anhydride (B1165640) in pyridine (B92270) yields 14-acetoxy-isocaryophyllene. semanticscholar.org

Parent CompoundModification MethodDerivative
(10S)-(-)-14-hydroxycaryophyllene-5,6-oxideAcetylation(10S)-(-)-14-acetoxycaryophyllene-5,6-oxide chemicalland21.com
(-)-Caryophyllene oxideMetabolism in rabbits(-)-caryophyllene-5,6-oxide-2,12-diol monoacetate chemicalland21.com
(-)-Caryophyllene oxideMicrobial Transformation (C. aphidicola)2β-hydroxycaryophyllene oxide researchgate.net
14-hydroxy-isocaryophylleneAcetylation14-acetoxy-isocaryophyllene semanticscholar.org

The inherent structural complexity of the caryophyllane skeleton, which features a nine-membered ring fused to a cyclobutane (B1203170) ring, gives rise to multiple isomeric forms. The parent compound, β-caryophyllene, naturally co-exists with its isomers, including the cis-double bond isomer, isocaryophyllene (B31545) (also known as (Z)-β-caryophyllene), and the ring-opened isomer, α-humulene. wikipedia.orgnih.gov

The caryophyllene molecule contains three disymmetric centers, leading to the possibility of four diastereoisomers. chemicalland21.com This stereochemical diversity is further complicated by atropisomerism, a phenomenon arising from restricted rotation around the single bonds adjacent to the trans-double bond within the nine-membered ring, caused by transannular steric strain. chemicalland21.com

Chemical reactions can be employed to induce ring modifications and isomerizations. The isomerization of caryophyllane sesquiterpenoids can be catalyzed by various reagents, leading to different skeletal arrangements. researchgate.net Synthesis and isolation of derivatives of these isomers, such as 6-hydroxyisocaryophyllene and its corresponding epoxide, have been reported from natural sources like birch buds and can also be targeted synthetically. spbftu.ru These modifications to the ring structure and stereochemistry are fundamental in generating a diverse library of analogues for biological screening.

Isomer TypeExample Compound(s)Key Structural Feature
Geometric IsomerIsocaryophyllene ((Z)-β-caryophyllene)cis configuration of the endocyclic double bond wikipedia.orgnih.gov
Ring-Opened Isomerα-Humulene (α-caryophyllene)Lacks the cyclobutane ring of caryophyllene wikipedia.orgnih.gov
Positional Isomer6-HydroxyisocaryophylleneHydroxyl group at C-6 position of the isocaryophyllene core spbftu.ru

Structure-Activity Relationship (SAR) Studies via Chemical Modification

The synthesis of various derivatives of this compound and related compounds is primarily driven by the need to understand how specific structural features influence biological activity. SAR studies correlate chemical modifications with changes in efficacy for a particular biological target.

Research has shown that the presence and position of oxygen-containing functional groups, such as hydroxyls, epoxides, and acetates, are critical for the biological activities of caryophyllane sesquiterpenoids. For instance, the antifungal activity of certain essential oils has been directly linked to the presence of compounds like β-caryophyllene oxide and 14-hydroxy-β-caryophyllene. researchgate.net

A study on sesquiterpenoids derived from an endophytic fungus demonstrated that caryophyllene-type compounds, generated through a series of modifications including transannular cyclization, oxidation, and acetylation, exhibited cytotoxic activity against human bladder (T24) and breast (MCF-7) cancer cell lines. nih.gov This highlights that the core caryophyllane structure can be decorated to produce potent cytotoxic agents. The introduction of an epoxide ring, as seen in caryophyllene oxide, is a key modification that often imparts or enhances biological effects compared to the parent β-caryophyllene. researchgate.netnih.gov

The systematic modification of the caryophyllane skeleton—by altering stereochemistry, introducing functional groups at different positions, and modifying the ring structure—allows researchers to map the structural requirements for desired biological activities, such as antifungal or cytotoxic effects. researchgate.netnih.gov

Compound/Derivative ClassModificationObserved Biological Activity
Caryophyllene OxideEpoxidation of β-caryophylleneAntifungal, Cytotoxic researchgate.netnih.gov
14-Hydroxy-β-caryophylleneAllylic hydroxylation of β-caryophylleneContributes to antifungal activity researchgate.net
Acetylated Caryophyllene DerivativesAcetylation of hydroxyl groupsUsed for isolation and characterization; modulates properties chemicalland21.comnih.gov
Modified Caryophyllene-type SesquiterpenoidsTransannular cyclization, oxidation, etc.Cytotoxicity against cancer cell lines nih.gov

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Analysis in Structural Elucidation

Spectroscopic methods are indispensable for determining the structure of organic molecules like 14-hydroxycaryophyllene oxide. By analyzing the interaction of the compound with electromagnetic radiation, researchers can deduce its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of caryophyllene (B1175711) derivatives. nist.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMBC) NMR experiments are utilized to map the carbon skeleton and the placement of protons. researchgate.net

For this compound, ¹H NMR spectra reveal the chemical environment of each hydrogen atom, including their coupling and spatial relationships. The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. nih.gov While specific chemical shift data is proprietary to spectral databases, published research on related caryophyllene structures confirms the use of extensive 1D and 2D NMR analysis for characterization. nist.govresearchgate.netresearchgate.net These analyses are critical for assigning the relative stereochemistry of the molecule.

Table 1: Representative NMR Data for Caryophyllane Sesquiterpenoids This table illustrates the type of data obtained from NMR spectroscopy for compounds structurally related to this compound. Specific data for the title compound is available in specialized databases.

Nucleus Chemical Shift Range (ppm) Multiplicity Key Correlations (from 2D NMR)
¹H 0.9 - 5.0 s, d, t, m Correlations between adjacent protons (COSY); long-range correlations between protons and carbons (HMBC) help to piece together the molecular structure.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. libretexts.org Various MS methods are employed in the study of this compound and its isomers.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecule. researchgate.net For this compound (C₁₅H₂₄O₂), the expected exact mass is 236.1776 g/mol . nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for the analysis of volatile compounds in essential oils and other natural extracts. nih.gov This technique separates compounds in a mixture before they are introduced to the mass spectrometer, which then provides a fragmentation pattern that can be used as a chemical fingerprint for identification. nih.gov The fragmentation pattern is crucial for distinguishing between different isomers. youtube.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of less volatile compounds in complex matrices. This technique is particularly useful in metabolic studies for identifying and quantifying metabolites like this compound. researchgate.net

Table 2: Mass Spectrometry Data for this compound

Technique Information Obtained Typical Findings
HR-ESI-MS Elemental Formula C₁₅H₂₄O₂ nih.gov
GC-MS Molecular Weight & Fragmentation Pattern Provides a mass spectrum with a molecular ion peak and characteristic fragment ions used for identification against spectral libraries. nih.govnist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which is related to the electronic transitions within the molecule. This technique is particularly useful for detecting the presence of chromophores, such as conjugated double bonds or carbonyl groups. upi.edubath.ac.uk

Table 3: Expected UV-Visible Absorption for this compound

Chromophore Expected λmax (nm) Transition Type

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The resulting IR spectrum provides a characteristic fingerprint of the compound.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (O-H), carbon-hydrogen (C-H), carbon-carbon double bond (C=C), and carbon-oxygen (C-O) bonds of the ether and alcohol groups. pg.edu.plresearchgate.net The use of GC coupled with Fourier-Transform Infrared (FTIR) spectroscopy allows for the analysis of individual components of a mixture. nist.gov

Table 4: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Hydroxyl (O-H) Stretching, broad ~3200 - 3600
Alkyl C-H Stretching ~2850 - 3000
Vinylic =C-H Stretching ~3080
C=C Stretching ~1640 - 1680

Crystallographic Analysis (e.g., X-ray Diffraction)

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. nih.gov By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of the substance, researchers can generate a precise model of the electron density and, consequently, the exact arrangement of atoms in space. nih.gov

The absolute stereochemistry of this compound was unequivocally established through X-ray crystal structure analysis. nih.govnih.govpg.edu.pl This technique was crucial in characterizing it as a new metabolite of (-)-caryophyllene, first identified in rabbits. nih.govvscht.czthegoodscentscompany.com The analysis provides detailed information on bond lengths, bond angles, and the conformation of the fused ring system, confirming the relative and absolute configuration of the chiral centers and the epoxide ring.

Advanced Chromatographic Profiling for Research Samples

Chromatographic techniques are essential for the separation, isolation, and quantification of this compound from complex mixtures such as essential oils or biological matrices. nih.govnist.gov

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the standard method for analyzing the volatile components of essential oils. libretexts.org The retention time of this compound on a specific GC column under defined conditions serves as an important parameter for its identification. nist.govnist.gov Different stationary phases, such as the non-polar HP-5 or DB-5MS, are used to achieve separation, with retention indices calculated to aid in identification across different systems. nist.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both analytical and preparative-scale separation of sesquiterpenoids. chemistry-chemists.com Reversed-phase HPLC (RP-HPLC) is commonly employed, where a non-polar stationary phase is used with a polar mobile phase. HPLC coupled with a UV or DAD detector is a common approach for the analysis of cannabinoids and other terpenoids. This method is suitable for the purification of this compound from extracts for further spectroscopic analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely used for the qualitative and quantitative analysis of various organic compounds, including sesquiterpenes like this compound. rsdjournal.orgrroij.com This method offers high resolution and sensitivity, making it a valuable tool in phytochemistry and pharmaceutical analysis. rroij.com

In the context of caryophyllane sesquiterpenoids, HPLC, particularly in the reversed-phase mode, is frequently employed. rsdjournal.org This involves a nonpolar stationary phase (like C18) and a polar mobile phase. rsdjournal.org For instance, a mixture of acetonitrile (B52724) and water with acetic acid has been successfully used as a mobile phase for the separation of related compounds. rsdjournal.org The specificity of an HPLC method is critical and can be confirmed by comparing the retention time of the analyte in a sample with that of a pure standard. rsdjournal.org

While direct HPLC analysis of this compound is not extensively detailed in the provided search results, the successful application of HPLC for its parent compound, β-caryophyllene, underscores its potential for the analysis of its derivatives. rsdjournal.org The development of a validated HPLC method for β-caryophyllene in copaiba oil and emulsion systems demonstrates the technique's versatility and applicability in complex matrices. rsdjournal.org Such a method typically involves validation parameters including specificity, linearity, precision, accuracy, and robustness to ensure reliable and accurate quantification. rsdjournal.org

ParameterDescriptionTypical Application
Stationary Phase Typically a nonpolar material, such as C18 silica (B1680970) gel, for reversed-phase chromatography. rsdjournal.orgSeparation of a wide variety of natural compounds. rsdjournal.org
Mobile Phase A polar solvent system, often a mixture of acetonitrile and water, sometimes with modifiers like acetic acid. rsdjournal.orgElution of analytes from the column based on their polarity.
Detection Commonly UV detection at a specific wavelength (e.g., 210 nm for β-caryophyllene). rsdjournal.orgQuantification and identification of the target compound.
Validation Includes assessment of specificity, linearity, precision, accuracy, and robustness. rsdjournal.orgEnsures the reliability and reproducibility of the analytical method.

Headspace Solid-Phase Microextraction Coupled with GC/Q-ToF-MS

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (GC/Q-ToF-MS) is a highly sensitive and solvent-free technique for the analysis of volatile and semi-volatile compounds. mdpi.comnih.gov This method is particularly advantageous for complex biological matrices as it requires minimal sample preparation, thereby reducing potential errors and the need for harsh solvents. nih.gov

The process involves exposing a fused-silica fiber coated with a stationary phase to the headspace above a sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently introduced into the heated injection port of a gas chromatograph, where the analytes are desorbed and separated before being detected by the mass spectrometer.

A study on the in vitro metabolism of β-caryophyllene utilized an HS-SPME-GC/Q-ToF-MS method. mdpi.comnih.gov While this study focused on the metabolism of β-caryophyllene and not specifically the analysis of this compound, it established a robust methodology for analyzing related caryophyllane structures. mdpi.com The method was validated for linearity, sensitivity, and precision, demonstrating its suitability for quantitative analysis. nih.gov The selection of the SPME fiber material is critical; for instance, a polydimethylsiloxane (B3030410) (PDMS) fiber was chosen for its optimal performance in analyzing the target compounds. mdpi.com

The Q-ToF mass spectrometer provides high-resolution mass data, enabling accurate mass measurements and, consequently, the confident identification of metabolites. mdpi.com This technique has been applied to the analysis of volatile compounds in various materials, including plant matter and biological fluids. mdpi.com

ParameterDescriptionSignificance
SPME Fiber A fused-silica fiber coated with a sorbent material (e.g., PDMS). mdpi.comSelectively adsorbs volatile and semi-volatile analytes from the sample's headspace.
GC Separation The adsorbed analytes are thermally desorbed and separated based on their boiling points and interactions with the GC column.Allows for the separation of individual compounds from a complex mixture.
Q-ToF-MS Detection Provides high-resolution and accurate mass measurements of the eluting compounds. mdpi.comEnables precise identification and structural elucidation of the analytes.
Sample Matrix Can be applied to various matrices, including in vitro metabolism incubations (human liver microsomes and S9 fractions). mdpi.comnih.govDemonstrates the method's versatility for bioanalytical studies.

High-Performance Thin-Layer Chromatography (HPTLC) Fingerprinting Analysis

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers improved resolution, sensitivity, and reproducibility. e-bookshelf.deresearchgate.netjournaljpri.com It is a powerful tool for the quality control of herbal medicines and phytochemicals, providing a characteristic "fingerprint" of a plant extract. journaljpri.comresearchgate.net

An HPTLC fingerprint is a chromatographic pattern of the chemical constituents of a sample. journaljpri.com This approach is valuable for the identification and authentication of herbal drugs, as it provides a comprehensive profile of the various compounds present. researchgate.net The process is often automated, from sample application to scanning, which contributes to its high precision. e-bookshelf.de

While a specific HPTLC fingerprinting method for this compound is not detailed in the provided search results, the technique is broadly applicable to the analysis of phytochemicals. For example, HPTLC has been used to establish the fingerprint of Piper betle L. leaves, identifying various classes of compounds like alkaloids and flavonoids. journaljpri.com This demonstrates the potential of HPTLC to be developed as a quality control tool for plant extracts containing this compound. The developed method could then be used for the rapid authentication of various herbal samples. researchgate.net

The advantages of HPTLC include:

High Throughput: Multiple samples can be analyzed simultaneously on a single plate.

Minimal Sample Preparation: Often requires less sample cleanup compared to other chromatographic techniques. e-bookshelf.de

Versatility: A wide range of stationary and mobile phases can be used to optimize separations.

Hyphenation: HPTLC can be coupled with other analytical techniques, such as mass spectrometry (HPTLC-MS), for further structural characterization. e-bookshelf.de

FeatureDescriptionAdvantage in Phytochemical Analysis
Stationary Phase High-quality plates with a finer particle size and uniform layer thickness compared to conventional TLC.Leads to better separation efficiency and resolution.
Sample Application Automated applicators ensure precise and reproducible sample spotting. journaljpri.comImproves the accuracy and reliability of the analysis.
Densitometric Scanning A scanner measures the absorbance or fluorescence of the separated bands.Allows for quantitative analysis and the generation of a digital chromatogram (fingerprint).
Fingerprint Profile The characteristic pattern of peaks corresponding to the chemical constituents of the extract. journaljpri.comServes as a tool for identification, authentication, and quality control. researchgate.net

Biological Activities and Molecular Mechanisms of Action Preclinical Research

Anticancer Research Applications

Caryophyllene (B1175711) oxide (CPO), the precursor to 14-hydroxycaryophyllene oxide, has demonstrated significant antiproliferative and pro-apoptotic effects across a variety of human cancer cell lines in preclinical studies. nih.govresearchgate.net The compound inhibits the growth of cancer cells and induces programmed cell death, or apoptosis, through various molecular mechanisms. nih.gov

In human lung cancer A549 cells, CPO was found to have an inhibitory concentration (IC50) of 124.1 µg/ml. researchgate.netnih.gov Treatment with CPO led to a significant inhibition of the proliferative markers Ki67 and Proliferating Cell Nuclear Antigen (PCNA). researchgate.netnih.gov This was accompanied by cell cycle arrest in the S and G2/M phases and a significant induction of apoptosis. researchgate.netnih.gov The apoptotic mechanism involved the upregulation of key pro-apoptotic proteins including caspases-3, -7, and -9, as well as Bax, p21, and p53, alongside the downregulation of the anti-apoptotic protein Bcl-2. researchgate.netnih.gov

Research on the human breast cancer cell line MCF-7 revealed that CPO's cytotoxicity is concentration-dependent, with an IC50 value of 24 µM/ml. ekb.eg In these cells, CPO toxicity was associated with a significant cell cycle arrest at the G2/M phase and a notable increase in early and late apoptosis, as well as necrosis. ekb.eg

Studies on the androgen-independent prostate cancer cell line PC-3 also highlighted CPO's potential as an anti-proliferative agent. mdpi.comnih.gov Treatment induced morphological changes characteristic of apoptosis. mdpi.comnih.gov The molecular mechanism involved an increase in the protein levels of pro-apoptotic Bax and Bim, a reduction in anti-apoptotic Bcl-2 and Bcl-xL protein levels, and depolarization of the mitochondrial membrane. mdpi.comnih.gov This process was dependent on the activation of Caspase-3 and a high level of Caspase-7. mdpi.comnih.gov

Furthermore, in the U-937 histiocytic lymphoma cell line, caryophyllene oxide exhibited dose-dependent cytotoxic activity with a 50% cytotoxic concentration (CC50) of 24.25 ± 0.37 µg/mL, which was more potent than the reference drug methotrexate. mdpi.comnih.gov Flow cytometry analysis indicated that this anticancer activity was mediated by the induction of late apoptosis and necrosis. mdpi.comnih.gov

In Vitro Antiproliferative and Cytotoxic Effects of Caryophyllene Oxide on Various Cancer Cell Lines
Cancer Cell LineCell TypeIC50 / CC50 ValueObserved Effects
A549Human Lung Cancer124.1 µg/mlInhibition of Ki67 & PCNA, Cell cycle arrest (S and G2/M), Apoptosis induction researchgate.netnih.gov
MCF-7Human Breast Cancer24 µM/mlCell cycle arrest (G2/M), Induction of apoptosis and necrosis ekb.eg
PC-3Human Prostate CancerNot specifiedInduction of apoptosis, Mitochondrial membrane depolarization, Caspase-3/7 activation mdpi.comnih.gov
U-937Histiocytic Lymphoma24.25 ± 0.37 µg/mLInduction of late apoptosis and necrosis mdpi.comnih.gov

The anticancer effects of caryophyllene oxide are mediated through its ability to modulate multiple crucial cellular signaling cascades involved in tumor cell proliferation, survival, and metastasis. nih.govmedicinacomplementar.com.brnih.gov Research has identified that CPO interferes with key pathways such as the Mitogen-Activated Protein Kinase (MAPK), PI3K/AKT/mTOR/S6K1, and STAT3 signaling pathways. nih.govresearchgate.net

In human prostate (PC-3) and breast (MCF-7) cancer cells, CPO was found to suppress the constitutive activation of the PI3K/AKT/mTOR/S6K1 signaling cascade in a concentration-dependent manner. medicinacomplementar.com.brnih.gov This pathway is critical for promoting cell survival and is often dysregulated in cancer. medicinacomplementar.com.br Concurrently, CPO treatment led to the activation of the ERK, JNK, and p38 MAPK pathways. researchgate.netmedicinacomplementar.com.br The activation of these MAPK pathways is associated with the generation of reactive oxygen species (ROS) from mitochondria, which contributes to the induction of apoptosis. medicinacomplementar.com.br

Furthermore, caryophyllene oxide has been shown to inhibit the constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3) in DU145 prostate cancer cells. researchgate.net The STAT3 signaling pathway plays a significant role in tumor development, and its inhibition is a key target in cancer therapy. nih.govresearchgate.net By interfering with these multiple signaling cascades, CPO can down-regulate the expression of various downstream gene products that control cell proliferation (cyclin D1), survival (bcl-2, bcl-xL), and angiogenesis (VEGF). medicinacomplementar.com.br

Modulation of Cellular Signaling Pathways by Caryophyllene Oxide
Signaling PathwayEffect of Caryophyllene OxideCancer Cell Lines StudiedDownstream Consequences
PI3K/AKT/mTOR/S6K1Inhibition/Suppression nih.govmedicinacomplementar.com.brnih.govProstate (PC-3), Breast (MCF-7) medicinacomplementar.com.brInhibition of cell proliferation and survival medicinacomplementar.com.br
MAPK (ERK, JNK, p38)Activation nih.govmedicinacomplementar.com.brProstate (PC-3), Breast (MCF-7) medicinacomplementar.com.brROS generation, Induction of apoptosis medicinacomplementar.com.br
STAT3Inhibition nih.govresearchgate.netProstate (DU145) researchgate.netSuppression of tumor growth and metastasis researchgate.net

Caryophyllene oxide has demonstrated the ability to enhance the efficacy of conventional chemotherapeutic drugs, suggesting its potential use in combination therapy to overcome drug resistance and improve treatment outcomes. nih.govnih.gov Preclinical studies have shown that CPO can potentiate the cytotoxic and apoptotic effects of agents like doxorubicin and paclitaxel in various cancer cell lines. nih.govresearchgate.net

In research involving human colon adenocarcinoma (Caco-2), human T-cell lymphoblast-like (CCRF/CEM), and doxorubicin-resistant (CEM/ADR5000) cell lines, caryophyllene oxide significantly enhanced the cytotoxicity of doxorubicin. nih.gov It was identified as an effective reversal agent, capable of re-sensitizing drug-resistant cancer cells to chemotherapy. nih.gov This chemosensitizing effect is partly attributed to its ability to increase the intracellular accumulation of the chemotherapeutic drug, possibly by inhibiting the function of efflux pumps like ATP-binding cassette (ABC) transporters. nih.gov

Further studies have reported synergistic effects between caryophyllene oxide and doxorubicin in liver and breast cancer cells, as well as leukemic cell lines. researchgate.net The compound was also found to potentiate the apoptosis induced by tumor necrosis factor α (TNFα), another agent to which cancer cells can develop resistance. researchgate.net These findings suggest that caryophyllene oxide could be employed in combination therapies to lower the required doses of classical anticancer drugs, potentially reducing their associated side effects. nih.gov

The antitumor activity of caryophyllene oxide has been corroborated in in vivo animal models, providing further evidence for its therapeutic potential. mdpi.com A study utilizing a histiocytic lymphoma model in Balb/c mice demonstrated the compound's significant antilymphoma effects. mdpi.com

In this model, mice were inoculated with U-937 lymphoma cells. mdpi.com Administration of caryophyllene oxide at a dose of 10 mg/kg resulted in substantial, dose-dependent growth inhibition of both axillary and inguinal lymph nodes. mdpi.com The effective dose (ED50) required to achieve 50% of the maximum antilymphoma effect was determined to be 5.46 ± 0.42 mg/kg in male mice and 6.14 ± 0.52 mg/kg in female mice. mdpi.com These in vivo results are consistent with the cytotoxic and pro-apoptotic effects observed in vitro, supporting the potential of caryophyllene oxide as an anticancer agent for lymphoma treatment. mdpi.com

Anti-inflammatory Research

Preclinical research indicates that β-caryophyllene, the precursor to this compound, possesses anti-inflammatory properties by modulating the production of key inflammatory mediators and cytokines. nih.govnih.gov Inflammation is a critical process in the development and progression of many diseases, and its inhibition is a key therapeutic strategy. nih.gov

Studies have shown that β-caryophyllene can block the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). nih.gov TNF-α is a central mediator of inflammation. nih.govosti.govbiorxiv.org Furthermore, research has demonstrated a decrease in the levels of Interleukin-1 beta (IL-1β) following treatment with β-caryophyllene in a model of chronic pain. nih.gov IL-1β is another potent pro-inflammatory cytokine involved in a wide range of inflammatory responses. nih.govosti.govbiorxiv.org

In mouse macrophage models, β-caryophyllene has been observed to potentially suppress the lipopolysaccharide (LPS)-enhanced production of inflammatory cytokines, including TNF-α and IL-1β. nih.gov While direct evidence for the inhibition of Interleukin-2 (IL-2) by this compound is limited in the current search results, the demonstrated inhibitory effects on TNF-α and IL-1β by its precursor highlight its potential role in mitigating inflammatory responses. nih.govnih.gov

Mechanisms of Action in Cellular Inflammation Models (e.g., LPS-induced responses)

While direct studies on this compound in lipopolysaccharide (LPS)-induced cellular inflammation models are limited, research on its precursor, β-caryophyllene oxide (BCPO), provides significant insights. BCPO has demonstrated anti-inflammatory effects by modulating key inflammatory pathways. For instance, in rheumatoid arthritis fibroblast-like synoviocytes, BCPO treatment was found to inhibit the expression of caspase-1 p20 and IL-1β, crucial components of the NLRP3 inflammasome pathway which is a key player in inflammatory responses scispace.com. Specifically, while BCPO did not affect the expression of NLRP3 itself, it effectively suppressed downstream inflammatory mediators scispace.com. Furthermore, BCPO has been shown to downregulate the mRNA expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and transcription factor NF-kB, while increasing the expression of anti-inflammatory cytokines IL-4 and IL-10 in preclinical models of arthritis researchgate.net. Given that this compound is a direct metabolite, it is plausible that it contributes to or shares these anti-inflammatory mechanisms.

Analgesic Research

Investigation of Antinociceptive Mechanisms (e.g., Central Pain Receptor Inhibition, ECS-independent pathways)

The analgesic activity of β-caryophyllene oxide (BCPO), the precursor to this compound, is distinguished by a mechanism that is independent of the endocannabinoid system (ECS). nih.govresearchgate.net Unlike its own precursor, β-caryophyllene, which is a known agonist of the cannabinoid receptor type 2 (CB2), BCPO does not exhibit binding affinity for either CB1 or CB2 receptors nih.govresearchgate.net. This indicates that its pain-relieving effects are not mediated through the primary ECS pathways.

Preclinical research suggests that the antinociceptive effects of BCPO are likely achieved through the inhibition of central pain receptors nih.govresearchgate.net. This central mechanism points to an action within the central nervous system to modulate the perception of pain. Additionally, BCPO contributes to analgesia by inhibiting the release of inflammatory mediators that can sensitize neurons and contribute to pain states nih.govresearchgate.net.

Evaluation in Animal Models of Pain

The antinociceptive properties of β-caryophyllene oxide (BCPO) have been evaluated in established animal models of pain. The formalin test, a widely used model that assesses responses to both acute, non-inflammatory pain (Phase I) and persistent, inflammatory pain (Phase II), has been employed to study its effects. In this model, BCPO demonstrated significant, centrally and peripherally mediated analgesia in mice nih.gov.

In a study utilizing a complete Freund's adjuvant (CFA)-induced arthritis model in rats, which mimics chronic inflammatory pain, treatment with BCPO resulted in a notable reduction in pain behaviors researchgate.net. Animals treated with BCPO showed diminished arthritic scores, indicating a decrease in pain and joint inflammation researchgate.net. These findings from preclinical models underscore the potential of BCPO, and by extension its metabolites like this compound, in managing pain, particularly pain associated with inflammation.

Table 1: Summary of BCPO Evaluation in Animal Pain Models

Animal Model Key Findings Reference
Formalin Test (Mice) Demonstrated centrally and peripherally mediated analgesia. nih.gov
CFA-Induced Arthritis (Rats) Reduced pain and arthritic scores. researchgate.net

Antioxidant Research

β-Caryophyllene oxide (BCPO) has been identified as possessing notable antioxidant properties in various preclinical assessments researchgate.netresearchgate.net. The antioxidant capacity of a compound is its ability to neutralize free radicals, which are unstable molecules that can cause cellular damage through oxidative stress. In vitro assays confirmed that BCPO can exert significant antioxidant effects researchgate.net.

Antimicrobial and Antifungal Research

In Vitro Antibacterial Efficacy

The parent compound, β-caryophyllene, has demonstrated noteworthy antibacterial activity in vitro. Research has shown that it exhibits selective efficacy against various human pathogenic bacterial strains. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, has been determined for β-caryophyllene against several strains.

One study found that β-caryophyllene was more effective against Gram-positive bacteria compared to Gram-negative bacteria. The most pronounced activity was observed against Staphylococcus aureus, with a recorded MIC value of 3 ± 1.0 µM. This indicates a high level of potency against this common pathogen. The antibacterial properties of related sesquiterpenes like β-caryophyllene and its oxide derivatives are an area of active investigation, suggesting that metabolites such as this compound may also possess or contribute to such activities.

Table 2: In Vitro Antibacterial Efficacy of β-Caryophyllene

Bacterial Strain Type MIC (µM)
Staphylococcus aureus Gram-positive 3 ± 1.0
Escherichia coli Gram-negative > MIC against Gram-positives

In Vitro Antifungal Properties

Caryophyllene oxide, a closely related oxygenated sesquiterpenoid, has demonstrated notable antifungal activity in preclinical in vitro studies. Research has explored its efficacy against dermatophytes, a group of fungi that cause infections of the skin, hair, and nails.

In one experimental model designed to simulate human nails, caryophyllene oxide was tested for its ability to inhibit the growth of the dermatophyte Trichophyton. nih.gov The study compared its antifungal effects to established antifungal agents, ciclopiroxolamine and sulconazole. The results indicated that caryophyllene oxide possesses antifungal properties, highlighting its potential as a fungistatic or fungicidal agent. nih.gov The evaluation was conducted using various treatment protocols, including pre-treatment, simultaneous treatment, and post-treatment, to mimic different therapeutic scenarios. nih.gov While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively detailed in the available literature, the activity of caryophyllene oxide provides a basis for understanding the potential antifungal spectrum of this class of compounds. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. researchgate.netnih.gov

Table 1: Summary of In Vitro Antifungal Activity of Caryophyllene Oxide

Compound Fungal Target Experimental Model Observed Effect

Antiviral Properties

The potential antiviral applications of caryophyllene derivatives have been highlighted through computational and cheminformatics studies, particularly in the context of emerging viral diseases. While direct in vitro or in vivo antiviral studies on this compound are limited, research on its parent compound, β-caryophyllene oxide, suggests a potential role in modulating host responses to viral infections.

A notable in silico study screened a large number of phytochemicals for their potential to target immune genes associated with COVID-19. nih.gov This research identified β-caryophyllene and its derivative, β-caryophyllene oxide, as compounds that could potentially interact with and modulate COVID-19-associated immune genes. nih.gov This suggests that the antiviral properties of these compounds may be linked to their immunomodulatory effects, rather than direct inhibition of viral replication. The activation of the cannabinoid type 2 receptor (CB2R) has been proposed as a therapeutic target in COVID-19, and β-caryophyllene is a known CB2R agonist. nih.gov

Table 2: Investigated Antiviral Potential of Related Caryophyllene Compounds

Compound Virus Target Research Approach Key Finding

Enzyme Modulation Studies

Cholinesterase Enzyme Inhibition

Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are critical for the breakdown of the neurotransmitter acetylcholine. nih.gov The inhibition of these enzymes is a key therapeutic strategy for managing symptoms of neurodegenerative conditions like Alzheimer's disease. nih.govresearchgate.net Preclinical research often investigates the potential of natural and synthetic compounds to act as cholinesterase inhibitors. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit 50% of the enzyme's activity. researchgate.netnih.gov

Currently, there is a lack of specific preclinical data from the reviewed sources detailing the direct inhibitory activity of this compound on either acetylcholinesterase or butyrylcholinesterase.

Cytochrome P450 Enzyme Inhibition (e.g., CYP3A)

Cytochrome P450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of a wide variety of compounds, including drugs, toxins, and endogenous substances. The CYP3A subfamily, particularly CYP3A4, is one of the most abundant and important enzymes in human drug metabolism. nih.govnih.gov Inhibition of these enzymes can lead to significant drug-drug interactions.

Preclinical research has investigated the interaction of β-caryophyllene oxide (CAO) with CYP3A4. An in vitro study using human liver microsomes found that β-caryophyllene oxide inhibits the activity of CYP3A4. nih.gov The study utilized specific substrates, testosterone and midazolam (MDZ), to measure the enzyme's activity. The results showed that β-caryophyllene oxide inhibited the 1'-hydroxylation of midazolam via a mixed-type inhibition mechanism. nih.gov Molecular docking experiments further supported these findings, indicating that the binding of β-caryophyllene oxide to the active site of CYP3A4 could decrease the binding affinity of its substrates. nih.gov

Table 3: In Vitro Inhibition of Cytochrome P450 CYP3A4 by β-Caryophyllene Oxide

Compound Enzyme Substrate Inhibition Type Inhibition Constant (Ki)

Receptor Interaction Research (e.g., Cannabinoid Receptors)

While direct binding studies of this compound with cannabinoid receptors CB1 and CB2 are not detailed in the provided literature, extensive research has been conducted on the parent compound, β-caryophyllene (BCP). BCP is recognized as a natural, selective agonist for the cannabinoid type 2 receptor (CB2R), a key component of the endocannabinoid system involved in regulating inflammation and immune responses. nih.govdoterra.compnas.orgnih.govnih.gov Unlike the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids, the CB2 receptor is primarily expressed in peripheral tissues and immune cells, making it an attractive therapeutic target. nih.govnih.gov

Radioligand binding assays have shown that (E)-β-caryophyllene selectively binds to the human CB2 receptor with a notable affinity, while showing no significant binding to the CB1 receptor. pnas.orgnih.gov Molecular modeling suggests that BCP fits into a hydrophobic binding pocket on the CB2 receptor. nih.gov Functionally, BCP acts as a full agonist at the CB2 receptor. nih.gov

In addition to its well-established interaction with CB2R, recent studies suggest that BCP may also interact with peroxisome proliferator-activated receptors (PPARs), specifically PPAR-γ. nih.govmdpi.com This interaction points to a broader mechanism of action for BCP's anti-inflammatory effects. mdpi.com

Table 4: Receptor Interactions of β-Caryophyllene (BCP)

Compound Receptor Interaction Type Binding Affinity (Ki) / Effect
(E)-β-Caryophyllene Cannabinoid Receptor 2 (CB2R) Selective full agonist nih.govpnas.org 155 ± 4 nM pnas.orgnih.gov
(Z)-β-Caryophyllene Cannabinoid Receptor 2 (CB2R) Agonist 485 ± 36 nM pnas.org

Neuroprotective Research

Research into the neuroprotective effects of caryophyllene compounds has largely focused on β-caryophyllene (BCP), which has demonstrated significant potential in various preclinical models of neurological disorders. frontiersin.orgsemanticscholar.orgnih.gov The neuroprotective mechanisms are often linked to its anti-inflammatory, antioxidant, and receptor-modulating activities. nih.govmdpi.comfrontiersin.org

A primary mechanism underlying BCP's neuroprotective effects is its activation of the CB2 receptor. doterra.comnih.gov Studies have shown that BCP can protect dopaminergic neurons and reduce microglial activation in models of Parkinson's disease, an effect that is reversed by a CB2 receptor antagonist. nih.gov Similarly, in models of oligodendrocyte toxicity, BCP's protective effects were mediated via the CB2 receptor through pathways involving Nrf2/HO-1 and PPAR-γ. nih.gov

BCP also exerts neuroprotection by modulating inflammatory pathways. It has been shown to inhibit neuroinflammation caused by amyloid-beta (Aβ) oligomers and lipopolysaccharide (LPS) by reducing the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO). nih.govmdpi.comfrontiersin.org Furthermore, research suggests BCP may confer neuroprotection in models of Alzheimer's disease by inhibiting the JAK2-STAT3-BACE1 pathway, which is involved in the production of Aβ. frontiersin.org In models of cerebral ischemia-reperfusion injury, BCP reduced infarct volume and neuronal death by inhibiting necroptosis and inflammation. frontiersin.org

Future Directions and Research Perspectives

Elucidation of Underexplored Molecular Mechanisms

The precise molecular mechanisms of 14-Hydroxycaryophyllene oxide are largely unknown, presenting a critical area for future investigation. Research on its parent compounds, however, offers a roadmap for potential targets. β-caryophyllene (BCP) is a known selective agonist of the cannabinoid receptor type 2 (CB2), a key component of the endocannabinoid system involved in modulating inflammation and pain. nih.govwikiwand.comnih.gov In contrast, caryophyllene (B1175711) oxide (BCPO) does not appear to bind to cannabinoid receptors but exerts its effects by modulating other critical signaling pathways. nih.govresearchgate.net

Future research should focus on determining if this compound retains the CB2 receptor activity of its precursor, BCP, or if its activity profile is more similar to BCPO. It is plausible that the addition of a hydroxyl group and the presence of an epoxide ring could alter receptor binding affinity and specificity.

Key pathways known to be modulated by caryophyllane sesquiterpenoids, which warrant investigation for this compound, include:

Mitogen-activated protein kinase (MAPK) pathways : These are crucial in regulating cell proliferation, differentiation, and apoptosis. nih.govresearchgate.netmdpi.com

PI3K/AKT/mTOR pathway : This pathway is central to cell growth, survival, and metabolism and is often dysregulated in cancer. nih.govresearchgate.netmdpi.com

STAT3 signaling : Signal transducer and activator of transcription 3 is a key mediator of cytokine signaling and is implicated in inflammation and cancer. nih.govresearchgate.netnih.gov

Nuclear Factor-kappa B (NF-κB) signaling : A pivotal regulator of inflammatory and immune responses. mdpi.com

Investigating these pathways will be essential to understanding the compound's potential anti-inflammatory, and anticancer properties suggested by studies on its parent molecules. researchgate.netresearchgate.net

Potential Molecular Target/PathwayParent Compound ActivityRationale for Investigation
Cannabinoid Receptor 2 (CB2)β-caryophyllene is a selective agonist. nih.govnih.govDetermine if the hydroxyl and epoxide groups alter binding affinity or efficacy.
PI3K/AKT/mTOR PathwayCaryophyllene oxide is an inhibitor. nih.govresearchgate.netA key pathway in cancer and cellular growth, relevant to potential anticancer effects.
MAPK PathwaysCaryophyllene oxide activates this pathway. nih.govresearchgate.netCrucial for understanding regulation of cell stress, apoptosis, and proliferation.
STAT3 PathwayCaryophyllene oxide inhibits activation. researchgate.netnih.govImportant for potential anti-inflammatory and immunomodulatory effects.
NF-κB PathwayCaryophyllane sesquiterpenes show inhibitory effects. mdpi.comCentral to inflammation, its modulation could explain anti-inflammatory properties.

Development of Advanced In Vivo Research Models

Current in vivo knowledge of this compound is primarily limited to its identification as a metabolite in rabbits following the administration of caryophyllene and caryophyllene oxide. mdpi.comoaji.netmdpi.com To move beyond metabolic profiling and understand its physiological and pharmacological effects, the development and application of advanced in vivo research models are imperative.

Based on the activities of related sesquiterpenoids, several animal models could be employed:

Murine Models of Inflammation : To assess potential anti-inflammatory activity, models such as carrageenan-induced paw edema, dextran- or histamine-induced paw edema, and pleurisy or peritonitis models could be utilized. nih.gov These models allow for the evaluation of the compound's effect on edema, leukocyte migration, and inflammatory mediators like cytokines. nih.govresearchgate.net

Chronic Inflammation Models : The cotton pellet-induced granuloma model in rodents can be used to assess the compound's efficacy in modulating the proliferative phase of chronic inflammation. nih.gov

Oncology Models : Given the anticancer activities of its parent compounds, xenograft models using human cancer cell lines (e.g., colorectal, breast) implanted in immunodeficient mice would be crucial. rsc.org These models can assess the compound's effect on tumor growth, progression, and metastasis. oaji.netrsc.org

Neuroinflammation and Pain Models : Models of neuroinflammation, such as those induced by lipopolysaccharide (LPS), could be used to explore neuroprotective potential. scienceopen.commdpi.com Various models of nociceptive and neuropathic pain would also be relevant, considering the analgesic properties of BCP and BCPO. nih.gov

The establishment of these in vivo models will be critical for validating in vitro findings and determining the therapeutic potential of this compound.

Exploration of Novel Synthetic Pathways and Derivatives for Enhanced Bioactivity

While this compound is a known natural metabolite, exploring novel synthetic and semi-synthetic pathways is essential for producing sufficient quantities for research and for creating derivatives with enhanced bioactivity.

Future research in this area should include:

Total Synthesis : Developing a stereoselective total synthesis would provide unambiguous structural confirmation and a reliable source of the pure compound, independent of biotransformation.

Biotransformation : Utilizing microorganisms or plant cell cultures that can perform specific oxidative reactions on the β-caryophyllene scaffold could be an efficient and environmentally friendly method for production. researchgate.net

Derivative Synthesis : The caryophyllane skeleton is a privileged scaffold for creating diverse structures. mdpi.comresearchgate.net The hydroxyl group at the C-14 position and the epoxide ring of this compound are ideal handles for chemical modification. Esterification or etherification of the hydroxyl group, or nucleophilic opening of the epoxide ring, could lead to a library of new derivatives. A study on β-caryophyllene derivatives has already shown that structural optimization can lead to compounds with potent and selective cytotoxicity against cancer cells. rsc.org This strategy could be applied to this compound to improve its potency, selectivity, or pharmacokinetic properties.

Synthetic ApproachObjectivePotential Outcome
Total SynthesisProduce pure compound; confirm structure.Unambiguous supply for biological testing and clinical studies.
BiotransformationGreen and efficient production.Scalable and sustainable source of the compound.
Derivative SynthesisEnhance bioactivity and pharmacokinetic properties.Novel compounds with improved therapeutic potential (e.g., enhanced anticancer or anti-inflammatory activity). rsc.orgresearchgate.net

Application in Drug Discovery Research as a Lead Compound or Scaffold

Natural products and their skeletons are a cornerstone of drug discovery. mdpi.com The caryophyllane scaffold, with its unique and rigid three-dimensional structure, is an attractive starting point for the design of new therapeutic agents. mdpi.comresearchgate.net this compound, as a naturally occurring, oxygenated version of this scaffold, is an excellent candidate for a lead compound.

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure/activity relationships that require modification. The process of "scaffold hopping" involves replacing a known active core with a structurally different motif to discover new chemotypes, potentially with improved properties or novel intellectual property. biosolveit.de

Future research should leverage this compound in the following ways:

As a Lead Compound : Its inherent (though currently uncharacterized) biological activities can be systematically optimized through medicinal chemistry to improve potency and selectivity for specific biological targets identified in mechanism-of-action studies.

As a Molecular Scaffold : The rigid bicyclo[7.2.0]undecane core can be used as a template. mdpi.com Functional groups can be attached at various positions to probe interactions with different biological targets, creating libraries of novel compounds for high-throughput screening. The known anticancer and anti-inflammatory effects of its parent compounds provide a strong rationale for exploring this scaffold in oncology and immunology. nih.govcaf.ac.cn

Role in Chemical Ecology and Interspecies Interactions (e.g., plant defense)

Sesquiterpenes are key mediators of ecological interactions. nih.govtaylorandfrancis.com They function as defense compounds against herbivores and pathogens, as signaling molecules in plant-to-plant communication, and as attractants for pollinators or natural enemies of herbivores. nih.govuni-goettingen.detandfonline.com For instance, caryophyllene and its oxide are volatile organic compounds (VOCs) emitted by many plants and are involved in direct defense and attracting insect predators. taylorandfrancis.comuni-goettingen.de

The specific role of this compound in these intricate ecological networks is completely unexplored. As a less volatile, oxygenated derivative of caryophyllene oxide, its function may differ from its precursors.

Key research questions for the future include:

Plant Defense : Is this compound produced by plants in response to herbivory or pathogen attack? Does it possess direct anti-feedant or toxic properties against insects or antimicrobial activity against plant pathogens? The stereochemistry of sesquiterpenes is known to be a major determinant of their protective role. nih.gov

Insect Interactions : Does this compound act as a pheromone, an allomone, or a kairomone for any insect species? Some insects are known to use plant secondary metabolites as host-finding cues or even sequester them for their own defense. tandfonline.comnih.gov

Microbial Interactions : Fungi and bacteria also produce and modify sesquiterpenes. uni-goettingen.descispace.com Investigating the production or modification of this compound by plant-associated or soil microbes could reveal novel ecological roles.

Exploring these questions will not only enhance our fundamental understanding of chemical ecology but may also lead to practical applications in agriculture, such as the development of new biopesticides or crop protection strategies.

Q & A

Basic Research Questions

Q. What experimental methods are used to confirm the structural identity of 14-hydroxycaryophyllene oxide?

  • Methodology : X-ray crystallography is the gold standard for resolving structural ambiguities. For example, Asakawa et al. (1981) determined the crystal structure of this compound (as its acetate derivative) using X-ray diffraction, confirming its stereochemistry and epoxide configuration . Complementary techniques like NMR and IR spectroscopy are used to validate functional groups and hydrogen bonding patterns.

Q. How is this compound synthesized or isolated in metabolic studies?

  • Methodology : The compound is typically isolated via biotransformation in animal models. For instance, rabbits administered (−)-caryophyllene metabolize it into caryophyllene oxide, which further oxidizes to this compound. Extraction involves liquid-liquid partitioning, followed by purification via column chromatography. Metabolic pathways are traced using isotopic labeling and GC-MS .

Q. What biological activities are associated with this compound, and how are they assessed?

  • Methodology : Antioxidant and antimicrobial activities are evaluated using cell-based assays (e.g., DPPH radical scavenging for antioxidants; MIC assays for antimicrobial effects). For example, GC-MS analysis of Piper corcovadense essential oil identified this compound as a component linked to bioactivity, validated via in vitro cytotoxicity testing on melanoma cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

  • Methodology : Discrepancies in activity (e.g., varying cytotoxicity results) often stem from differences in sample purity, extraction methods, or cell-line specificity. Comparative studies using standardized protocols (e.g., ISO guidelines for essential oil analysis) and pharmacokinetic profiling (e.g., in vivo metabolite tracking) are critical. Contradictions in cannabinoid receptor activity, for instance, require dose-response assays and receptor-binding studies .

Q. What analytical challenges arise in distinguishing this compound from its isomers or derivatives?

  • Methodology : Chiral chromatography (e.g., HPLC with chiral columns) and tandem MS/MS fragmentation patterns are essential for differentiating stereoisomers. For example, the compound’s hydroxyl and epoxide groups create unique fragmentation pathways in EI-MS, aiding identification. Computational modeling (e.g., DFT calculations) can predict spectral differences .

Q. How does the stereochemistry of this compound influence its metabolic fate and bioactivity?

  • Methodology : Stereochemical effects are studied via enantioselective synthesis and comparative biotransformation assays. Asakawa et al. (1981) demonstrated that the (1R,4R,6R,10S) configuration in rabbits dictates metabolite formation. In vitro assays with enantiomerically pure samples can isolate stereochemical contributions to receptor binding .

Q. What in vivo models are suitable for studying the toxicological profile of this compound?

  • Methodology : Rodent models (e.g., rats) are used for acute toxicity studies (OECD Guideline 423), with endpoints like LD50 and histopathological analysis. Embryo-fetotoxicity studies, as in Araujo et al. (1996), involve administering terpene derivatives during gestation and monitoring fetal malformations via biochemical markers .

Data and Methodological Considerations

Q. How can researchers ensure reproducibility in studies involving this compound?

  • Guidelines :

  • Synthesis/Isolation : Document solvent systems, column parameters, and purification yields (e.g., Asakawa’s acetate derivatization protocol ).
  • Bioassays : Use internal standards (e.g., quercetin for antioxidant assays) and report cell-line passage numbers.
  • Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable), as outlined in Scientific Reports’ standardization protocols for terpene analysis .

Q. What interdisciplinary approaches enhance research on this compound?

  • Integration :

  • Phytochemistry + Pharmacology : Combine GC-MS phytochemical profiling with transcriptomic analysis to link compound presence to gene expression changes (e.g., antioxidant gene upregulation in Piper corcovadense studies ).
  • Computational Chemistry + Experimental Validation : Use molecular docking simulations to predict receptor interactions, followed by SPR (surface plasmon resonance) assays for binding affinity quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.